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molecular formula C11H14ClN3O B8413868 1-(2-Chloroethyl)-3-(4-cyclopropylpyridin-3-yl)urea

1-(2-Chloroethyl)-3-(4-cyclopropylpyridin-3-yl)urea

Cat. No. B8413868
M. Wt: 239.70 g/mol
InChI Key: PWMTXKGNIBZDLG-UHFFFAOYSA-N
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Patent
US09339501B2

Procedure details

1-Chloro-2-isocyanatoethane (472 mg, 4.477 mmol) was added drop wise to a stirred mixture of 4-cyclopropylpyridin-3-amine (I-1b: 400 mg, 2.78 mmol) in toluene (10 mL) at 0° C. The resulting mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (10% methanol in CHCl3). The crude product was concentrated and purified by column chromatography on silica gel (2% methanol in CHCl3) afforded 200 mg of the product (28% yield).
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
28%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]=[C:5]=[O:6].[CH:7]1([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][C:11]=2[NH2:16])[CH2:9][CH2:8]1.CO>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl>[Cl:1][CH2:2][CH2:3][NH:4][C:5]([NH:16][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][C:10]=1[CH:7]1[CH2:9][CH2:8]1)=[O:6]

Inputs

Step One
Name
Quantity
472 mg
Type
reactant
Smiles
ClCCN=C=O
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
C1(CC1)C1=C(C=NC=C1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The crude product was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (2% methanol in CHCl3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCNC(=O)NC=1C=NC=CC1C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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